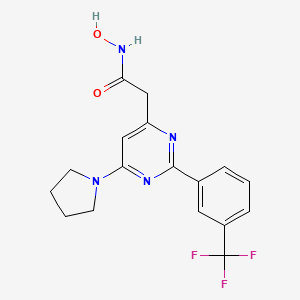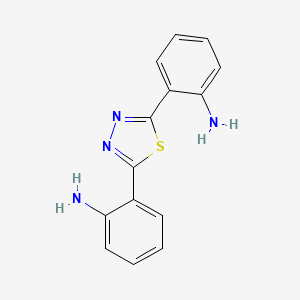![molecular formula C10H20OS B12919651 Butane, 1-ethoxy-4-[(2-methyl-1-propenyl)thio]- CAS No. 62162-07-6](/img/structure/B12919651.png)
Butane, 1-ethoxy-4-[(2-methyl-1-propenyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethoxybutyl)(2-methylprop-1-en-1-yl)sulfane is an organic compound that belongs to the class of sulfides. Sulfides are characterized by the presence of a sulfur atom bonded to two carbon atoms. This particular compound features a 4-ethoxybutyl group and a 2-methylprop-1-en-1-yl group attached to the sulfur atom. It is of interest in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxybutyl)(2-methylprop-1-en-1-yl)sulfane can be achieved through several methods. One common approach involves the reaction of 4-ethoxybutyl chloride with 2-methylprop-1-en-1-yl thiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic substitution of the chloride by the thiol group.
Industrial Production Methods
On an industrial scale, the production of (4-Ethoxybutyl)(2-methylprop-1-en-1-yl)sulfane may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The compound is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Ethoxybutyl)(2-methylprop-1-en-1-yl)sulfane undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The ethoxybutyl or methylprop-1-en-1-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted sulfides depending on the reagents used.
Applications De Recherche Scientifique
(4-Ethoxybutyl)(2-methylprop-1-en-1-yl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving sulfur-containing biomolecules and their interactions.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments involving sulfur compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and other industrial products.
Mécanisme D'action
The mechanism of action of (4-Ethoxybutyl)(2-methylprop-1-en-1-yl)sulfane involves its interaction with molecular targets through its sulfur atom. The sulfur atom can form bonds with various electrophiles, facilitating reactions such as oxidation or substitution. The compound’s unique structure allows it to participate in a wide range of chemical processes, making it a versatile reagent in both research and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran): Similar in structure but with a tetrahydropyran ring instead of the ethoxybutyl group.
(E)-4-Methoxy-2-(prop-1-en-1-yl)phenyl 2-methylbutanoate: Contains a methoxy group and a phenyl ring, differing in functional groups and overall structure.
Uniqueness
(4-Ethoxybutyl)(2-methylprop-1-en-1-yl)sulfane is unique due to its combination of an ethoxybutyl group and a 2-methylprop-1-en-1-yl group attached to a sulfur atom. This specific arrangement imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
62162-07-6 |
|---|---|
Formule moléculaire |
C10H20OS |
Poids moléculaire |
188.33 g/mol |
Nom IUPAC |
1-ethoxy-4-(2-methylprop-1-enylsulfanyl)butane |
InChI |
InChI=1S/C10H20OS/c1-4-11-7-5-6-8-12-9-10(2)3/h9H,4-8H2,1-3H3 |
Clé InChI |
FJGBEQMSWFNUOS-UHFFFAOYSA-N |
SMILES canonique |
CCOCCCCSC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-Amino-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one](/img/structure/B12919574.png)


![5,6-Diamino-2-[4-(dimethylamino)anilino]pyrimidin-4(1H)-one](/img/structure/B12919605.png)




![7-(Diethylamino)-2-phenyl[1]benzopyrano[2,3-c]pyrazol-3(2H)-one](/img/structure/B12919630.png)



![5-Chloro-N-(2-methylpropyl)imidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12919652.png)
![Benzamide, 2-chloro-5-nitro-N-[4-(2-quinoxalinyloxy)phenyl]-](/img/structure/B12919665.png)
